4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Overview
Description
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound, with the molecular formula C15H10ClFN2O, is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinazoline core .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes. Additionally, this compound has shown interactions with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing ATP from accessing the site and thereby inhibiting kinase activity. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cell signaling. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function. This compound also influences gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where continuous treatment with the compound results in significant alterations in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism also affects its bioavailability and half-life, which are critical factors in its therapeutic application .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in other organelles, such as the mitochondria, affecting their function and contributing to its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce quinazoline N-oxides or reduced quinazoline derivatives .
Scientific Research Applications
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antibacterial, and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It is used in the design of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline include:
4-Chloro-6-fluoro-2-phenylquinazoline: Lacks the methoxy group.
4-Chloro-6-fluoro-2-(4-hydroxyphenyl)quinazoline: Has a hydroxy group instead of a methoxy group.
4-Chloro-6-fluoro-2-(4-nitrophenyl)quinazoline: Contains a nitro group instead of a methoxy group
Uniqueness
The presence of the methoxy group in this compound imparts unique chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKURMOFWYMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674260 | |
Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-16-7 | |
Record name | 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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